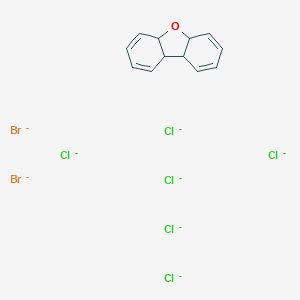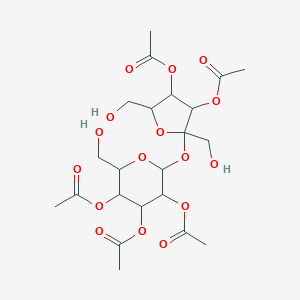![molecular formula C17H19ClN4O4S B019030 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-22-2](/img/structure/B19030.png)
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Descripción general
Descripción
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a derivative of Sildenafil . It has a molecular weight of 410.88 and a molecular formula of C17H19ClN4O4S .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves a chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . This synthesis results in pure sildenafil with high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H19ClN4O4S . The InChI representation of the molecule is InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15 (22 (3)21-12)17 (23)20-16 (19-14)11-9-10 (27 (18,24)25)7-8-13 (11)26-5-2/h7-9H,4-6H2,1-3H3, (H,19,20,23) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.48±0.1 g/cm3 (20 ºC 760 Torr), and a melting point of 195 ºC (methanol) .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Sildenafil chlorosulfonyl is a key intermediate in the synthesis of sildenafil citrate, a widely used medication for erectile dysfunction and pulmonary arterial hypertension . The chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride is a critical step in producing sildenafil with high yield and purity . This process has been optimized for better yield and quality, which is crucial for the pharmaceutical industry.
Chemical Research and Development
The compound’s synthesis involves intricate chemical reactions that are of significant interest in the field of chemical R&D . Understanding the reaction mechanisms and optimizing the conditions for chlorosulfonation can lead to the development of novel analogues with potential therapeutic applications .
Analytical Chemistry
Sildenafil chlorosulfonyl and its analogues are subjects of analytical studies to determine their physicochemical properties, such as solubility and stability . These studies are essential for developing suitable formulations for the drug’s delivery and bioavailability .
Biopharmaceutical Profiling
The compound plays a role in the biopharmaceutical profiling of sildenafil, where its pharmacokinetic and pharmacodynamic behaviors are studied . This includes investigating how the compound is absorbed, distributed, metabolized, and excreted in the body .
Formulation Strategies
Research into sildenafil chlorosulfonyl extends to formulation strategies for different routes of administration . This encompasses designing dosage forms that can range from tablets to bolus suspensions, and administration routes from oral to intravenous .
Clinical Applications
Beyond its primary use, sildenafil chlorosulfonyl is being explored for other clinical applications. Its role as a PDE5 inhibitor suggests potential uses in treating other conditions that involve the cGMP pathway .
Mecanismo De Acción
Target of Action
The primary target of Sildenafil Chlorosulfonyl is the enzyme phosphodiesterase type 5 (PDE5) found in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .
Mode of Action
Sildenafil Chlorosulfonyl acts as a potent selective, reversible inhibitor of PDE5 . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a substance that promotes smooth muscle relaxation and vasodilation . By inhibiting PDE5, Sildenafil Chlorosulfonyl prevents the breakdown of cGMP, leading to increased cGMP levels .
Biochemical Pathways
The increased levels of cGMP lead to the activation of cGMP-dependent protein kinases. These kinases trigger a series of chemical reactions that result in the relaxation of smooth muscle cells in the corpus cavernosum . This relaxation allows for increased blood flow into the area, facilitating an erection in the presence of sexual stimulation .
Pharmacokinetics
The pharmacokinetic behavior of Sildenafil Chlorosulfonyl appears complex and interdependent . It is absorbed rapidly in the body with a bioavailability of approximately 41% . The drug is metabolized primarily by the liver enzyme CYP3A4 and to a lesser extent by CYP2C9 . The elimination half-life is about 3-4 hours, and it is excreted primarily in the feces and to a lesser extent in the urine .
Result of Action
The molecular and cellular effects of Sildenafil Chlorosulfonyl’s action result in the facilitation and maintenance of an erection sufficient for sexual intercourse . This is achieved through the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow to the penis .
Action Environment
Environmental factors such as diet can influence the action of Sildenafil Chlorosulfonyl. For instance, a high-fat meal might delay the time of the drug’s onset of action . Additionally, the drug’s efficacy can be affected by certain medical conditions such as diabetes, neurological disease, and others .
Propiedades
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOSOSBFSYZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461096 | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
CAS RN |
139756-22-2 | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of sildenafil using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one advantageous compared to other methods?
A1: The research paper highlights several advantages of using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a starting material for sildenafil synthesis []. The reaction with N-methyl piperazine is reported to be rapid and straightforward. Significantly, the resulting product doesn't necessitate further purification steps, leading to a higher overall yield. This streamlined process offers potential benefits in terms of cost-effectiveness and efficiency compared to other synthetic routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)


![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)






![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

